molecular formula C21H14O4 B5748053 2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate CAS No. 433249-95-7

2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate

Cat. No.: B5748053
CAS No.: 433249-95-7
M. Wt: 330.3 g/mol
InChI Key: AEMYUOPAFUHULM-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core fused with a phenylethyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphtho[2,1-b]furan with a phenylethyl ketone under acidic conditions, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions (e.g., presence of a catalyst, specific temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Its potential use in materials science includes applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used. For example, it might inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]furan: The parent compound without the phenylethyl and oxo groups.

    Phenylethyl ketone: A simpler compound that shares the phenylethyl group but lacks the naphthofuran core.

    2-oxo-2-phenylethyl furan: A related compound where the naphthofuran core is replaced with a simpler furan ring.

Uniqueness

2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate is unique due to its combination of a naphthofuran core with a phenylethyl group and an oxo group This unique structure imparts specific chemical properties and reactivity that are not found in simpler related compounds

Properties

IUPAC Name

phenacyl benzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-18(15-7-2-1-3-8-15)13-24-21(23)20-12-17-16-9-5-4-6-14(16)10-11-19(17)25-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMYUOPAFUHULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214536
Record name 2-Oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-95-7
Record name 2-Oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433249-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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